3-Thiomorpholinecarboxylic acid, 6-[(4-methylphenyl)methyl]-5-oxo-
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Overview
Description
3-Thiomorpholinecarboxylic acid, 6-[(4-methylphenyl)methyl]-5-oxo- is a complex organic compound that belongs to the class of thiomorpholine derivatives This compound is characterized by the presence of a thiomorpholine ring, a carboxylic acid group, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiomorpholinecarboxylic acid, 6-[(4-methylphenyl)methyl]-5-oxo- typically involves the reaction of thiomorpholine with appropriate reagents to introduce the carboxylic acid and 4-methylphenyl groups. One common method involves the use of thiomorpholine-3-carboxylic acid as a starting material, which is then subjected to various chemical reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Thiomorpholinecarboxylic acid, 6-[(4-methylphenyl)methyl]-5-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
3-Thiomorpholinecarboxylic acid, 6-[(4-methylphenyl)methyl]-5-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Thiomorpholinecarboxylic acid, 6-[(4-methylphenyl)methyl]-5-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine-3-carboxylic acid: A simpler derivative with similar structural features but lacking the 4-methylphenyl group.
1,4-Thiazane-3-carboxylic acid: Another related compound with a thiazane ring instead of a thiomorpholine ring.
Uniqueness
This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and biological activity .
Properties
CAS No. |
1269527-68-5 |
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Molecular Formula |
C13H15NO3S |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
6-[(4-methylphenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO3S/c1-8-2-4-9(5-3-8)6-11-12(15)14-10(7-18-11)13(16)17/h2-5,10-11H,6-7H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
NKEIPURKFXEWBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C(=O)NC(CS2)C(=O)O |
Origin of Product |
United States |
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